![molecular formula C18H20ClN3O B4176324 4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide](/img/structure/B4176324.png)
4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide
Overview
Description
4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound belongs to the class of azatricyclic compounds and has shown promising results in various studies related to its biological activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide is not fully understood. However, studies have suggested that this compound may exert its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been found to interact with certain receptors in the brain, which may be responsible for its potential use in the treatment of neurodegenerative disorders and mood disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide exhibits various biochemical and physiological effects in the body. For example, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the replication of certain viruses, such as the influenza virus and the hepatitis C virus. Additionally, studies have suggested that this compound may have neuroprotective effects and may improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using this compound in lab experiments is its complex structure, which may make it difficult to synthesize and purify.
Future Directions
There are several future directions for research related to 4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify its molecular targets in the body.
Scientific Research Applications
The potential medicinal properties of 4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)benzamide have been studied in various scientific research fields. This compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
4-chloro-N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonan-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-16-11-22(21-15(23)12-3-5-14(19)6-4-12)18(10-20)9-13(16)7-8-17(16,18)2/h3-6,13H,7-9,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICLVULQWFFDEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(CN(C2(C3)C#N)NC(=O)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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